Product packaging for 3,5-Diaminophenol dihydrochloride(Cat. No.:)

3,5-Diaminophenol dihydrochloride

Cat. No.: B12979445
M. Wt: 197.06 g/mol
InChI Key: VEVIIJUWVCIEGD-UHFFFAOYSA-N
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Description

3,5-Diaminophenol dihydrochloride (CAS 99761-37-2) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C6H10Cl2N2O and a molecular weight of 197.06 g/mol, this dihydrochloride salt offers enhanced stability and solubility for various experimental applications . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. As a multifunctional aromatic amine, this compound serves as a valuable building block in organic synthesis and material science. Researchers value this compound for its symmetrical diamino-phenol structure, which makes it a key precursor in the synthesis of complex molecules, including dyes, polymers, and pharmaceutical intermediates. In life sciences, it may be utilized as a monomer for the synthesis of conductive polymers or as a starting material for various biochemical probes. Handling should be conducted with appropriate safety precautions. Please refer to the Safety Data Sheet for comprehensive hazard and handling information. Researchers are encouraged to consult the latest scientific literature for detailed applications and mechanisms of action relevant to their specific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10Cl2N2O B12979445 3,5-Diaminophenol dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10Cl2N2O

Molecular Weight

197.06 g/mol

IUPAC Name

3,5-diaminophenol;dihydrochloride

InChI

InChI=1S/C6H8N2O.2ClH/c7-4-1-5(8)3-6(9)2-4;;/h1-3,9H,7-8H2;2*1H

InChI Key

VEVIIJUWVCIEGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)O)N.Cl.Cl

Origin of Product

United States

Synthetic Methodologies for 3,5 Diaminophenol Dihydrochloride and Analogous Structures

Direct Synthesis Pathways

The primary approach to synthesizing 3,5-diaminophenol (B3054961) involves the reduction of its dinitro analogue, 3,5-dinitrophenol (B182416). This transformation can be achieved through several methods, most notably catalytic hydrogenation and chemical reduction. The resulting 3,5-diaminophenol is a basic compound that is typically converted to its more stable dihydrochloride (B599025) salt by treatment with hydrochloric acid.

Catalytic Hydrogenation of Dinitrophenol Precursors

Catalytic hydrogenation stands out as a clean and efficient method for the reduction of nitro groups. In this process, 3,5-dinitrophenol is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium-based catalysts, particularly palladium on a carbon support (Pd/C), are widely used for this transformation due to their high activity and selectivity.

The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate, under a pressurized atmosphere of hydrogen. The catalyst facilitates the cleavage of the nitrogen-oxygen bonds in the nitro groups and the subsequent addition of hydrogen atoms, converting both nitro groups to primary amino groups. The efficiency of the hydrogenation can be influenced by factors such as temperature, pressure, catalyst loading, and solvent choice. A key advantage of this method is that the byproducts are typically just water, and the catalyst can often be recovered and reused. researchgate.net

Table 1: Typical Conditions for Catalytic Hydrogenation

ParameterCondition
Substrate3,5-Dinitrophenol
ReagentHydrogen Gas (H₂)
CatalystPalladium on Carbon (Pd/C)
SolventEthanol, Methanol, or Ethyl Acetate
TemperatureRoom Temperature to 50°C
Pressure1-10 atm

Alternative Chemical Reduction Strategies

Besides catalytic hydrogenation, several chemical reducing agents are effective for converting 3,5-dinitrophenol to 3,5-diaminophenol. These methods are particularly useful when specialized high-pressure equipment is unavailable.

A classic and robust method is the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). stackexchange.com The metal acts as the electron donor, and the protons from the acid facilitate the reaction. Tin(II) chloride (SnCl₂) in concentrated HCl is another highly effective and commonly used reagent system for this purpose. semanticscholar.org It is known for its chemoselectivity, efficiently reducing aromatic nitro groups without affecting other reducible functionalities like carbonyls or esters. stackexchange.com

The general mechanism involves a series of single-electron transfers from the metal. The workup for these reactions typically involves neutralizing the acidic solution with a base, such as sodium hydroxide (B78521) (NaOH), to precipitate the metal hydroxides (e.g., Sn(OH)₂), which can then be removed by filtration. researchgate.net The desired diaminophenol can then be isolated from the filtrate.

Table 2: Common Chemical Reduction Methods

Reducing SystemSubstrateKey Features
SnCl₂ / HCl3,5-DinitrophenolHigh chemoselectivity, mild reaction conditions. semanticscholar.org
Fe / HCl3,5-DinitrophenolCost-effective and widely used in industrial processes.
Sodium Dithionite (Na₂S₂O₄)3,5-DinitrophenolUseful in aqueous solutions, often used for smaller-scale synthesis.

Synthesis of Functionalized Derivatives and Related Compounds

The amino groups of 3,5-diaminophenol are nucleophilic and can readily participate in a variety of chemical reactions. This reactivity allows for the synthesis of a wide range of functionalized derivatives.

Acylation Reactions for Amine Protection and Modification

The amino groups of diaminophenols can be easily acylated by reacting them with acylating agents like acetic anhydride (B1165640) or acetyl chloride. phlox.or.id In the case of aminophenols, the amino group is generally a better nucleophile than the phenolic hydroxyl group, leading to selective N-acylation over O-acylation under neutral or slightly acidic conditions. chemicalforums.comquora.com This reaction is often used to install an acetyl group as a protecting group, which can temper the reactivity of the amine and prevent unwanted side reactions during subsequent synthetic steps. acs.orgresearchgate.net The resulting amide is less basic and less susceptible to oxidation than the parent amine. The acetyl group can later be removed by hydrolysis under acidic or basic conditions if the free amine is needed.

Diazotization and Azo Coupling Reactions

Primary aromatic amines can be converted into diazonium salts through a process called diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.org For a diaminophenol, both amino groups can undergo diazotization to form a bis-diazonium salt.

These diazonium salts are highly versatile synthetic intermediates. They are weak electrophiles and can react with electron-rich aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling. This reaction forms azo compounds, which are characterized by the -N=N- linkage and are often intensely colored, forming the chemical basis for many synthetic dyes.

Formation of Schiff Bases from Diaminophenols

3,5-Diaminophenol can react with aldehydes or ketones to form imines, also known as Schiff bases. unsri.ac.id The reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by the elimination of a water molecule. derpharmachemica.com Since 3,5-diaminophenol contains two primary amino groups, it can react with two equivalents of an aldehyde or ketone to form a bis-Schiff base. derpharmachemica.com

The synthesis is typically carried out by refluxing the reactants in an alcoholic solvent, sometimes with an acid catalyst. researchgate.net Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. unsri.ac.idasianpubs.org The reaction of a diaminophenol with salicylaldehyde, for example, can produce tetradentate Schiff base ligands that can coordinate with metals. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and elucidating the molecular structure of 3,5-Diaminophenol dihydrochloride by probing the vibrational modes of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of particular functional groups.

For this compound, the FTIR spectrum is expected to exhibit characteristic peaks for the amine, hydroxyl, and aromatic functionalities. The presence of the dihydrochloride salt form will influence the positions of these peaks, particularly those of the amino groups, which will be protonated.

Key expected vibrational modes for this compound include:

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretching: Due to the formation of ammonium (B1175870) hydrochloride salts (-NH3+), strong, broad bands are expected in the 2800-3200 cm⁻¹ range.

Aromatic C-H Stretching: Absorption peaks are typically observed just above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: These vibrations usually appear in the 1450-1600 cm⁻¹ region. vscht.cz

C-N Stretching: These bands can be found in the 1250-1350 cm⁻¹ range.

C-O Stretching: The C-O stretching of the phenolic group is expected to produce a band between 1200 and 1300 cm⁻¹.

Table 1: Hypothetical FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H StretchPhenolic -OH
~3000 (broad)N-H StretchAmmonium (-NH₃⁺)
~3050C-H StretchAromatic
~1600C=C StretchAromatic Ring
~1500C=C StretchAromatic Ring
~1300C-N StretchAromatic Amine
~1250C-O StretchPhenol (B47542)

Note: This table is illustrative and based on typical infrared absorption frequencies. Actual experimental values may vary.

Raman Spectroscopy for Molecular Structure Analysis

In the analysis of this compound, Raman spectroscopy can help to confirm the structure suggested by FTIR data. Expected prominent Raman signals would include the aromatic ring breathing modes, which are often strong and characteristic of the substitution pattern of the benzene (B151609) ring. The symmetric vibrations of the C-NH3+ and C-O bonds would also be observable. The combination of FTIR and Raman data allows for a more complete picture of the vibrational properties of the molecule. nih.govnih.govnih.gov

Electronic Absorption and Emission Spectroscopy Studies

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide insights into the electronic structure and photophysical properties of molecules by examining the transitions of electrons between different energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*.

The benzene ring and its substituents (hydroxyl and amino groups) constitute the chromophore of the molecule. The lone pairs of electrons on the oxygen and nitrogen atoms can participate in n → π* transitions, while the delocalized π-system of the aromatic ring gives rise to π → π* transitions. The absorption maxima (λmax) in the UV-Vis spectrum are indicative of the energy gaps between these electronic states. The protonation of the amino groups in the dihydrochloride salt is expected to cause a hypsochromic (blue) shift in the absorption maxima compared to the free base, as the non-bonding electrons of the nitrogen are no longer available for resonance. msu.edu

Table 2: Expected UV-Vis Absorption Maxima for 3,5-Diaminophenol in Different Forms

Compound FormExpected λmax (nm)Transition Type
3,5-Diaminophenol (free base)~280-300n → π* / π → π
This compound~260-280π → π

Note: This table is illustrative. Actual experimental values will depend on the solvent and other conditions.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique is highly sensitive to the molecular environment and can provide information about the excited state properties of a compound.

While not all molecules fluoresce, aromatic compounds with electron-donating groups like hydroxyl and amino groups often exhibit fluorescence. The fluorescence spectrum of this compound would show an emission wavelength that is longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. The fluorescence properties are expected to be highly dependent on the solvent polarity and pH. For instance, the fluorescence of similar compounds has been shown to be quenched in acidic conditions. ajol.infoiaea.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. 1H and 13C NMR are the most common types used for organic compounds.

For this compound, NMR spectroscopy can confirm the number and connectivity of all protons and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each proton. The aromatic protons would appear as distinct signals in the downfield region (typically 6.0-8.0 ppm). The chemical shifts and coupling patterns (splitting of signals) of these protons would confirm the 1,3,5-substitution pattern of the benzene ring. The protons of the -NH3+ and -OH groups would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom in the molecule. For this compound, six distinct signals would be expected in the aromatic region (typically 100-160 ppm). The chemical shifts of the carbons attached to the amino and hydroxyl groups would be particularly informative.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2/H-6~6.5-7.0Doublet~2-3
H-4~6.0-6.5Triplet~2-3
-OHVariable (broad)Singlet-
-NH₃⁺Variable (broad)Singlet-

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-OH)~155-160
C-3/C-5 (-NH₃⁺)~130-135
C-2/C-6~105-110
C-4~100-105

Note: These tables are illustrative and based on general principles and data for similar compounds. researchgate.netrubingroup.orgresearchgate.net Actual experimental values can vary based on solvent and other experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ammonium and hydroxyl groups.

The protonation of the two amino groups to form ammonium (-NH₃⁺) groups significantly influences the electronic environment of the aromatic ring. This protonation, along with the presence of the hydroxyl group, affects the chemical shifts of the aromatic protons. researchgate.netcdnsciencepub.com The aromatic region of the spectrum is anticipated to show two distinct signals due to the symmetry of the molecule. The proton at the C2 position is chemically equivalent to the proton at the C6 position, and the proton at the C4 position is unique.

The protons on the aromatic ring in phenols typically appear in the chemical shift range of 7-8 ppm. libretexts.org However, the strong electron-withdrawing nature of the two ammonium groups is expected to deshield the aromatic protons, causing them to resonate at a lower field (higher ppm value) than in the parent 3,5-diaminophenol. The hydroxyl proton signal can appear over a broad range, typically between 3 and 8 ppm for phenols, and its position is sensitive to solvent, concentration, and temperature. libretexts.org The protons of the ammonium groups are also expected to appear as a broad signal, and their chemical shift is highly dependent on the solvent and its acidity.

Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)
Aromatic H (C2, C6)7.0 - 7.5Doublet~2 Hz
Aromatic H (C4)6.8 - 7.2Triplet~2 Hz
Hydroxyl H (OH)4.0 - 8.0Broad Singlet-
Ammonium H (NH₃⁺)7.0 - 9.0Broad Singlet-

Note: The expected chemical shifts are estimations based on general principles of NMR spectroscopy and data for related compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic effects of the substituents.

Due to the molecule's symmetry, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to C1, C2/C6, C3/C5, and C4. The chemical shifts of the aromatic carbons are influenced by the hydroxyl and ammonium substituents. Carbons in aromatic rings typically resonate in the 120-150 ppm range. libretexts.org The carbon atom attached to the hydroxyl group (C1) is expected to be significantly deshielded, appearing at a lower field. The carbons bearing the ammonium groups (C3 and C5) will also be deshielded due to the electron-withdrawing effect of the positively charged nitrogen. mdpi.com

Expected ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (ppm)
C1 (-OH)155 - 160
C2 / C6105 - 115
C3 / C5 (-NH₃⁺)130 - 140
C4100 - 110

Note: The expected chemical shifts are estimations based on general principles of NMR spectroscopy and data for related compounds. Actual experimental values may vary.

Mass Spectrometry Approaches for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, mass spectrometry can confirm the molecular formula and provide insights into its stability and decomposition pathways.

The molecular ion peak (M⁺) in the mass spectrum of the free base, 3,5-diaminophenol, would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The mass spectra of aminophenols typically show an intense molecular ion peak. future4200.com The fragmentation of the molecular ion can occur through various pathways, including the loss of small neutral molecules or radicals. wikipedia.orgchemguide.co.uk

A common fragmentation pathway for phenols involves the loss of a hydrogen atom followed by the elimination of carbon monoxide (CO). docbrown.info For aminophenols, fragmentation can also involve the cleavage of the C-N or C-O bonds. The presence of two amino groups and a hydroxyl group in 3,5-diaminophenol would lead to a complex fragmentation pattern.

Expected Fragmentation Pattern for 3,5-Diaminophenol

m/z ValuePossible Fragment Ion
124[C₆H₈N₂O]⁺ (Molecular Ion)
107[M - NH₃]⁺
95[M - CHO]⁺
80[C₅H₆N]⁺
65[C₅H₅]⁺

Note: The fragmentation pattern is for the free base, 3,5-diaminophenol. The dihydrochloride salt would likely show fragmentation of the free base after the loss of HCl in the ion source.

Research and Applications

While specific applications for 3,5-Diaminophenol (B3054961) dihydrochloride (B599025) are not as broadly documented as its isomers, its structural motifs suggest its utility as a monomer and an intermediate in organic synthesis. Aromatic diamines are foundational in the creation of high-performance polymers, and the presence of the hydroxyl group offers an additional site for chemical modification.

Research into related compounds provides insight into its potential. For example, 2,4-Diaminophenol (B1205310) dihydrochloride, also known as 'Amidol', has been used in the dye manufacturing industry and as a color accelerator in photographic developers. sigmaaldrich.com Furthermore, derivatives of aminophenols have been synthesized and investigated for their biological activities. mdpi.comnih.gov Given the versatile reactivity of diaminophenols, it is plausible that 3,5-Diaminophenol dihydrochloride could serve as a precursor in the development of novel materials and specialty chemicals.

Electrochemical Investigations of Diaminophenol Systems

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of chemical species. While specific CV data for 3,5-diaminophenol (B3054961) dihydrochloride (B599025) is not extensively detailed in the available literature, the behavior of its isomers and related compounds like aminophenols and phenylenediamines provides significant insights into its expected electrochemical characteristics.

The electrochemical oxidation of aminophenols is influenced by the relative positions of the -NH2 and -OH groups. For instance, m-aminophenol, which shares the meta-substitution pattern with 3,5-diaminophenol, is known to produce a polymeric product upon electrochemical oxidation that passivates the electrode surface. scispace.com This process typically manifests in cyclic voltammograms as an initial oxidation peak that decreases in current upon subsequent cycles, indicating the formation of an insulating film on the electrode. scispace.com In contrast, p-aminophenol exhibits a quasi-reversible redox couple without significant polymer formation. scispace.com

The oxidation of diaminophenol isomers in an acidic medium on a platinum electrode has been shown to be complex. scispace.com The electrochemical oxidation of both m-phenylenediamine (B132917) and o-phenylenediamine (B120857) results in the formation of polymeric films. scispace.com Given that 3,5-diaminophenol contains two amino groups and one hydroxyl group in a meta-configuration, its cyclic voltammogram is expected to show an initial irreversible oxidation wave at a positive potential. This oxidation would likely lead to the formation of radical species that can subsequently couple and polymerize, resulting in a passivating film on the electrode surface. This behavior is summarized in the table below, which compares the expected behavior of 3,5-diaminophenol with its isomers.

CompoundExpected Redox Behavior in CVPolymer Formation
3,5-Diaminophenol Irreversible oxidation, decreasing current on subsequent scansLikely, leading to electrode passivation
m-Aminophenol Irreversible oxidationYes, passivating film
p-Aminophenol Quasi-reversible redox coupleNo significant formation
o-Aminophenol Produces electroactive dimers and polymersYes, electroactive material

When 3,5-diaminophenol is converted into its diazonium salt derivative, the cyclic voltammogram changes significantly. The electrochemical reduction of aryldiazonium salts is characterized by a broad, irreversible wave, typically occurring at potentials near 0 V versus a Saturated Calomel Electrode (SCE). rsc.org This wave corresponds to the reduction of the diazonium group, leading to the cleavage of the N2 group and the formation of a highly reactive aryl radical. rsc.orguchile.cl Upon repeated scanning, the current of this reduction peak diminishes and eventually disappears, which is indicative of the formation of an insulating organic film on the electrode surface. rsc.org

In-situ Spectroelectrochemical Methods for Reaction Monitoring

In-situ spectroelectrochemical methods, which combine spectroscopic techniques with electrochemistry, are powerful tools for monitoring reactions at the electrode-solution interface in real-time. These techniques can provide valuable information on the identity of intermediates, products, and the nature of the modified electrode surface.

For diaminophenol systems, techniques such as in-situ UV-visible (UV-vis) and Fourier-transform infrared (FTIR) spectroscopy are particularly insightful. For example, studies on the electrochemical oxidation of 2,4-diaminophenol (B1205310) and 2,5-diaminophenol (B1598321) in acidic media using these methods have revealed that the primary oxidation products can undergo subsequent chemical reactions, such as hydrolysis. scispace.com In the case of 2,4-diaminophenol, spectroscopic data indicated the formation of 2-amino-p-benzoquinone, while the oxidation of 2,5-diaminophenol yielded 2-hydroxy-p-benzoquinoneimine, which also hydrolyzed to 2-hydroxy-p-benzoquinone. scispace.com

While direct in-situ spectroelectrochemical studies on 3,5-diaminophenol are not widely reported, it is plausible that its oxidation would also lead to quinone-imine type structures. The formation of these species and any subsequent polymerization or hydrolysis could be monitored by observing changes in the vibrational bands (in FTIR) or electronic transitions (in UV-vis) as a function of the applied potential. A summary of the products identified for other diaminophenol isomers using in-situ techniques is presented in the table below.

Diaminophenol IsomerIn-situ Technique UsedIdentified Products/Intermediates
2,4-Diaminophenol UV-vis, FTIR2-amino-p-benzoquinone (via hydrolysis)
2,5-Diaminophenol UV-vis, FTIR2-hydroxy-p-benzoquinoneimine, 2-hydroxy-p-benzoquinone (via hydrolysis)
2,3-Diaminophenol (B1330466) FTIRNon-electroactive polymeric material

Advanced techniques such as surface-enhanced Raman spectroscopy (SERS) and surface-enhanced infrared absorption (SEIRA) could provide even greater sensitivity and structural information about the species adsorbed on the electrode surface during the electrochemical reactions of 3,5-diaminophenol.

Mechanistic Studies of Electrochemical Oxidation and Polymerization on Electrode Surfaces

The electrochemical oxidation of phenols and anilines typically proceeds through the formation of radical cations, which can then undergo further reactions such as coupling, leading to polymerization. For 3,5-diaminophenol, with its multiple reactive sites, the oxidation mechanism is expected to be complex.

The initial step in the electrochemical oxidation of 3,5-diaminophenol in an acidic medium would likely be the one-electron oxidation of one of the amino groups or the hydroxyl group to form a radical cation. Due to the electron-donating nature of these groups, the resulting radical will be stabilized by resonance. These radicals can then couple with each other (dimerization) or with the parent monomer, initiating polymerization. The continued oxidation of the growing oligomers and polymer chains at the electrode surface leads to the formation of a film. This process is often referred to as electropolymerization.

Studies on related compounds support this proposed pathway. The electrochemical oxidation of m-aminophenol results in a polymeric product that inhibits further oxidation. scispace.com Similarly, the electro-oxidation of m-phenylenediamine produces a polymeric film. scispace.com Research on the electropolymerization of 3,5-dihydroxybenzoic acid, a structurally similar compound, has shown that the formation of a stable deposit on the electrode surface is not always straightforward and can be highly dependent on the solvent system. mdpi.com In some cases, the resulting polymer may not adhere well to the electrode. mdpi.com The electrochemical oxidation of 2,3-diaminophenol has been suggested to generate a non-electroactive polymeric material on the electrode surface. scispace.com

Electrode Surface Modification and Functionalization using Diaminophenol Diazonium Salts

A significant application of the electrochemistry of aromatic amines, including 3,5-diaminophenol, is in the modification and functionalization of electrode surfaces through the use of their corresponding diazonium salts. Aryldiazonium salts can be electrochemically reduced to generate highly reactive aryl radicals, which then form strong covalent bonds with a wide variety of electrode materials, including metals, carbon, and semiconductors. rsc.orguchile.clnih.gov

The process begins with the diazotization of 3,5-diaminophenol, which involves reacting it with a nitrosating agent, such as nitrous acid (generated in-situ from sodium nitrite (B80452) and a strong acid), to convert the amino groups into diazonium salt groups (-N2+). The resulting diazonium salt can then be dissolved in an appropriate electrolyte solution for electrochemical modification.

The electrochemical reduction of the diazonium salt at the electrode surface proceeds via a one-electron transfer, leading to the release of nitrogen gas and the formation of an aryl radical. uchile.cl This radical then attacks the electrode surface, forming a covalent bond. uchile.cl This process, often referred to as electrografting, can be controlled to form a thin organic film, ranging from a monolayer to a multilayered structure. The thickness of the film can be managed by controlling the electrochemical parameters, such as the number of cyclic voltammetry scans or the duration of chronoamperometric electrolysis. rsc.org

The key features of electrode modification using diazonium salts are summarized below:

FeatureDescription
Mechanism One-electron reduction of the diazonium salt to form an aryl radical, which covalently bonds to the electrode surface. uchile.cl
Electrode Materials Applicable to a wide range of conductive and semiconductive surfaces. rsc.org
Film Stability The resulting aryl film is very stable due to the covalent attachment. rsc.org
Film Structure Typically forms disordered oligomeric or polymeric "multilayers". rsc.org

The presence of the hydroxyl group and a remaining amino or diazonium group on the grafted aryl layer from 3,5-diaminophenol offers further opportunities for post-functionalization, making it a versatile platform for developing sensors, biosensors, and other electrochemical devices.

Theoretical and Computational Chemistry of 3,5 Diaminophenol Dihydrochloride

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 3,5-Diaminophenol (B3054961) dihydrochloride (B599025), these calculations would provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Application of DFT to 3,5-Diaminophenol dihydrochloride would involve calculating the electron density to determine the molecule's ground-state energy and the distribution of electrons. This would be crucial for understanding its chemical behavior. For comparison, DFT studies on aminophenol isomers have shown that the position of the amino group significantly influences the electronic properties of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are key to a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, calculating these energies would predict its reactivity in chemical reactions. Studies on related aminophenols indicate that the relative positions of the hydroxyl and amino groups have a pronounced effect on the HOMO-LUMO gap. ingentaconnect.comrjpn.org

Computational methods can be used to find the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Conformational analysis would explore the different spatial arrangements of the molecule that can be achieved through rotation around its single bonds, identifying the most stable conformers. mdpi.compharmacy180.com

Quantum chemistry can predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra, from the fundamental principles of quantum mechanics. For this compound, these theoretical spectra could be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent, would provide a detailed view of its dynamic behavior, including how it changes shape and interacts with its environment. This is particularly useful for exploring the full range of possible conformations and understanding how the molecule behaves in a realistic setting. nih.govnih.gov

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry can be employed to predict the pathways of chemical reactions. For this compound, this could involve modeling its reactions with other chemical species to determine the most likely reaction mechanisms, including the identification of transition states and the calculation of activation energies. This information is invaluable for understanding its chemical reactivity and for designing new synthetic routes.

Polymer Chemistry and Materials Science Applications of 3,5 Diaminophenol Dihydrochloride As a Monomer

Polymerization Mechanisms and Pathways

3,5-Diaminophenol (B3054961) dihydrochloride (B599025) serves as a versatile monomer in various polymerization reactions, leading to a range of polymers with unique properties. The presence of two amine groups and a hydroxyl group on the aromatic ring allows for its participation in oxidative, enzymatic, and polycondensation polymerization pathways.

Oxidative Polymerization for Polyconjugated Structures

Oxidative polymerization of 3,5-diaminophenol dihydrochloride is a method to synthesize polyconjugated polymers with interesting electronic and optical properties. This process typically involves a chemical oxidant or electrochemical methods to initiate the polymerization. The resulting polymer structure is complex, often containing a mix of phenylene and oxyphenylene units.

The general mechanism for the oxidative polymerization of aminophenols involves the formation of radical cations from the monomer. These radicals can then couple in various ways, leading to the growth of the polymer chain. The presence of both amino and hydroxyl functional groups in 3,5-diaminophenol offers multiple sites for oxidative coupling, which can result in branched or cross-linked structures. The polymerization of a related compound, m-aminophenol, using a dielectric barrier discharge plasma has been shown to produce conductive polymer films. drexel.edu This suggests that polymers derived from 3,5-diaminophenol could also exhibit electrical conductivity, making them potentially useful in electronic applications. The conductivity of poly-m-aminophenol (PmAP) has been measured at 2.3 × 10⁻⁵ S/m. drexel.edu

Parameter Description
Monomer This compound
Initiation Chemical oxidants (e.g., ammonium (B1175870) persulfate) or electrochemical oxidation
Propagation Coupling of radical cations
Resulting Polymer Polyconjugated structure with potential electrical conductivity
Potential Applications Conductive coatings, sensors, electronic devices

Enzymatic Polymerization Processes

Enzymatic polymerization offers a green and highly specific alternative to traditional chemical methods for synthesizing polymers from phenolic and anilinic compounds. Enzymes such as horseradish peroxidase (HRP) and laccase can be used to catalyze the polymerization of 3,5-diaminophenol. nih.gov

In a typical HRP-catalyzed polymerization, hydrogen peroxide (H₂O₂) is used as an oxidizing agent to activate the enzyme. nih.govmdpi.com The activated HRP then abstracts a hydrogen atom from the phenolic hydroxyl group or the amino groups of the 3,5-diaminophenol monomer, generating a radical. These radicals then undergo coupling reactions to form dimers, oligomers, and eventually high molecular weight polymers. nih.gov Laccase, on the other hand, uses molecular oxygen as the oxidant, making it a very environmentally friendly catalyst. nih.gov The enzymatic approach offers excellent control over the reaction conditions and can lead to polymers with well-defined structures and properties.

Enzyme Oxidant Mechanism
Horseradish Peroxidase (HRP)Hydrogen Peroxide (H₂O₂)Radical polymerization initiated by enzymatic oxidation
LaccaseMolecular Oxygen (O₂)Radical polymerization initiated by enzymatic oxidation

Polycondensation Reactions for Specialty Polymers

Polycondensation is a versatile method for synthesizing a wide range of specialty polymers, including polyamides, from this compound. In this process, the diamine monomer is reacted with a dicarboxylic acid or its derivative, such as a diacid chloride, to form amide linkages. researchgate.net

The reaction between 3,5-diaminophenol and a diacid chloride, for example, proceeds via a nucleophilic acyl substitution mechanism. The amino groups of the diaminophenol act as nucleophiles, attacking the electrophilic carbonyl carbon of the acid chloride. This results in the formation of an amide bond and the elimination of a small molecule, typically hydrogen chloride. When the dihydrochloride salt of the diamine is used, a base is required to neutralize the HCl and the salt to allow the reaction to proceed. The resulting polyamides can possess desirable properties such as high thermal stability and mechanical strength, depending on the choice of the diacid chloride. researchgate.net

Monomer 1 Monomer 2 Resulting Polymer Linkage
This compoundDicarboxylic acid chloridePolyamideAmide

Synthesis of Advanced Polymeric Materials

The unique trifunctional nature of this compound makes it a valuable building block for the synthesis of advanced polymeric materials with specialized properties and applications.

Polyamide-Benzoxazoles from Diaminophenol Precursors

Polyamide-benzoxazoles are a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. The synthesis of these materials from a 3,5-diaminophenol precursor first involves the formation of a poly(o-hydroxy amide). This is achieved through the polycondensation of a suitable o-aminophenol derivative with a dicarboxylic acid chloride.

For 3,5-diaminophenol to be used as a precursor, it would need to be chemically modified to create an o-aminophenol structure. Once the poly(o-hydroxy amide) is synthesized, a subsequent thermal cyclodehydration step is carried out at high temperatures. This process involves the elimination of water and the formation of the rigid benzoxazole (B165842) ring structure within the polymer backbone. organic-chemistry.org The resulting polyamide-benzoxazoles are typically insoluble in common organic solvents and exhibit high glass transition temperatures.

Step Reaction Description
1PolycondensationFormation of a poly(o-hydroxy amide) from an o-aminophenol precursor and a dicarboxylic acid chloride.
2Thermal CyclodehydrationIntramolecular cyclization of the o-hydroxy amide units to form benzoxazole rings, with the elimination of water.

Troger's Base Polymers with Intrinsic Microporosity

Tröger's base polymers are a class of polymers characterized by their rigid, V-shaped repeating units containing a diazocine ring. This unique structure imparts intrinsic microporosity to the material, making them promising candidates for applications in gas separation and storage. ed.ac.ukrsc.org

The synthesis of Tröger's base polymers from this compound involves a condensation reaction with a formaldehyde (B43269) source, such as dimethoxymethane, in the presence of a strong acid catalyst, typically trifluoroacetic acid. orientjchem.orgrsc.org The reaction proceeds through the formation of a bridged diazocine ring structure that links the aromatic units of the diaminophenol. The rigid and contorted polymer backbone prevents efficient chain packing, leading to the formation of interconnected voids of molecular dimensions, which is the origin of the intrinsic microporosity. A patent mentions the use of 2,4-diaminophenol (B1205310) in the synthesis of Tröger's base polymers, indicating that diaminophenols are suitable monomers for this reaction. google.com

Property Description
Structure Rigid, V-shaped repeating units with a diazocine ring
Key Feature Intrinsic Microporosity
Synthesis Condensation of 3,5-diaminophenol with a formaldehyde source in acid
Potential Applications Gas separation membranes, gas storage materials

Copolymers and Hybrid Polymeric Architectures

The incorporation of this compound as a monomeric unit into copolymers and hybrid polymeric architectures allows for the tailoring of material properties and the introduction of specific functionalities. The trifunctional nature of this monomer, with two amine groups and one hydroxyl group, offers versatile opportunities for creating complex polymer structures.

Copolymerization of aminophenol derivatives with other monomers, such as aniline (B41778) and diphenylamine (B1679370), has been explored to develop novel water-soluble and conducting polymers. For instance, copolymers synthesized through the oxidative polymerization of diphenylamine and aminophenol have demonstrated notable thermal stability and fluorescence properties. These characteristics suggest their potential utility in the development of electrochromic sensors. The synthesis of such copolymers often involves chemical oxidative polymerization, and their properties can be finely tuned by adjusting the monomer feed ratios. Characterization techniques such as UV-Visible spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) are crucial in confirming the copolymer structure and determining properties like the extent of conjugation and crystallinity .

Hybrid polymeric architectures involving aminophenol-based polymers often incorporate inorganic components to create nanocomposites with enhanced functionalities. A notable example is the creation of a ternary nanocomposite of poly(m-aminophenol), (3-aminopropyl) triethoxysilane (B36694) (APTES), and graphene oxide (GO). In this architecture, poly(m-aminophenol) is polymerized in situ on the surface of graphene oxide sheets. Subsequently, APTES is used to form linkages with the hydroxyl groups of both the polymer and the graphene oxide. This not only prevents the dissolution of the polymer but also increases the number of active sites for potential applications and covalently binds the organic and inorganic components nih.gov. Such hybrid materials leverage the properties of both the polymer (e.g., reactivity, flexibility) and the inorganic filler (e.g., conductivity, mechanical strength) to create materials with synergistic characteristics.

The table below summarizes key characteristics of a copolymer synthesized from diphenylamine and aminophenol, highlighting its potential for advanced applications.

PropertyFindingSource
Synthesis Method Chemical Oxidative Polymerization
UV-Visible Absorption Peak at 273 nm (π →π* transition)
FT-IR Spectroscopy Broad peak around 3850 cm⁻¹ (hydrogen-bonded –OH and –NH₂ groups); Peaks between 1564 and 1484 cm⁻¹ (quinoid and benzenoid ring stretching)
Thermal Stability (TGA) Stable up to 518°C
Fluorescence Excitation and emission peaks at 399 nm
Morphology (SEM) Cluster-like arrangement
Crystallinity (XRD) Semicrystalline nature

Development of Functional Materials

The unique chemical structure of this compound makes it a valuable precursor for the development of a variety of functional materials with applications in environmental remediation and electronics.

Adsorbent Materials for Chemical Remediation

Polymers derived from aminophenols have shown significant promise as effective adsorbents for the removal of pollutants from aqueous solutions. The presence of amine and hydroxyl functional groups in the polymer structure provides active sites for the binding of heavy metal ions and organic dyes.

Poly(m-aminophenol) (PmAP), a polymer closely related to that derived from 3,5-diaminophenol, has been successfully synthesized and utilized for the adsorptive removal of both cationic and anionic dyes, as well as hexavalent chromium (Cr(VI)) from water researchgate.net. The adsorption capacity of such polymers is highly dependent on the pH of the solution, which influences the surface charge of the adsorbent and the speciation of the pollutant. For instance, lower pH values favor the adsorption of anionic species like Congo red and Cr(VI), while higher pH values are more conducive to the removal of cationic dyes such as methylene (B1212753) blue researchgate.net.

Furthermore, the creation of hybrid nanocomposites can significantly enhance the adsorption capabilities of aminophenol-based polymers. A ternary nanocomposite of poly(m-aminophenol), APTES, and graphene oxide has been demonstrated to be highly effective in removing copper (Cu(II)) ions from polluted water. This composite material exhibited a remarkable maximum adsorption capacity, showcasing the synergistic effect of combining the polymer with a high-surface-area material like graphene oxide nih.gov. The reusability of these adsorbent materials is a key factor for their practical application, and studies have shown that some of these polymers can be regenerated and reused for multiple cycles with only a slight decrease in their adsorption efficiency researchgate.net.

The table below presents the adsorption capacities of poly(m-aminophenol) and its graphene oxide composite for various pollutants, illustrating their potential in water treatment applications.

AdsorbentPollutantMaximum Adsorption Capacity (q_max)Optimal pHSource
Poly(m-aminophenol)Congo Red64.1 mg/g≤ 5.0 researchgate.net
Poly(m-aminophenol)Methylene Blue34.5 mg/g> 5.0 researchgate.net
Poly(m-aminophenol)Cr(VI)42.6 mg/g≤ 5.0 researchgate.net
Poly(m-aminophenol)/APTES/GO NanocompositeCu(II)324.54 mg/g7.0 nih.gov

Precursors for Electronic and Photonic Materials

The conjugated π-system and the presence of heteroatoms in the structure of polymers derived from 3,5-Diaminophenol make them interesting candidates as precursors for electronic and photonic materials. The ability to form conductive polymers is a key attribute in this context.

Research into the polymerization of aminophenol isomers has shown that it is possible to create conductive polymer films. For example, poly(m-aminophenol) films have been prepared using methods such as dielectric barrier discharge plasma, resulting in materials with measurable electrical conductivity. The conductivity of these polymers is significantly higher than that of undoped polyaniline, a well-known conducting polymer researchgate.netdrexel.edu. The electrical properties of these polyaminophenols open up possibilities for their use in various electronic applications, including sensors, flexible electronics, and energy storage devices researchgate.netresearchgate.netmdpi.com.

The optical properties of these polymers are also of interest for photonic applications. The electronic transitions within the polymer backbone, such as the π →π* transitions, give rise to absorption in the UV-Visible range . The fluorescence properties observed in some aminophenol copolymers further suggest their potential for use in optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors . While the direct application of polymers from 3,5-Diaminophenol in photonic crystals has not been extensively reported, the general principles of creating such structures with functional polymers could be applied. Polymeric photonic crystals are ordered structures that can manipulate light and have applications in sensing and optical communication researchgate.net. The ability to tune the refractive index and introduce chromophores into a polymer matrix are key aspects in the design of such materials fiveable.menih.gov.

The table below summarizes the electrical and optical properties of a conductive polymer derived from m-aminophenol.

PropertyValueMethod/ConditionsSource
Electrical Conductivity 2.3 × 10⁻⁵ S/mDielectric Barrier Discharge Plasma Synthesis researchgate.netdrexel.edu
UV-Visible Absorption Peak at 273 nmIn Copolymer with Diphenylamine
Fluorescence Emission Peak at 399 nmIn Copolymer with Diphenylamine

Analytical Methodologies Involving Diaminophenol Compounds As Reagents

Kinetic-Spectrophotometric Determination Methods for Trace Species

While specific applications of 3,5-Diaminophenol (B3054961) dihydrochloride (B599025) in kinetic-spectrophotometric methods for trace species are not extensively documented in readily available literature, the broader class of aminophenols is utilized in colorimetric analyses. For instance, aminophenols can react with nitrite (B80452) to form colored azo dyes, a reaction that can be adapted for spectrophotometric quantification. researchgate.net The reaction involves the diazotization of an aromatic amine by nitrite in an acidic solution, followed by coupling with a phenol (B47542) to produce a highly colored azo compound. A general schematic for the reaction of nitrite with 3-aminophenol (B1664112) illustrates this principle, which forms the basis for various spectrophotometric methods for nitrite determination. researchgate.net

Historically, diaminophenols have been noted for their use in the analysis of nitrogen content in nitrates and nitrites. archive.orgarchive.org These methods rely on the chemical reduction of nitrate (B79036) or nitrite to a species that can then react with the diaminophenol to produce a measurable signal.

Although not involving 3,5-diaminophenol specifically, a kinetic-spectrophotometric method for the determination of iron(III) has been developed using the closely related compound 3,5-diaminobenzoic acid dihydrochloride (DABA). This method is based on the catalytic effect of iron(III) on the oxidation of DABA by hydrogen peroxide, with the reaction progress monitored by measuring the change in absorbance over time.

A similar principle is applied in a method for determining trace amounts of vanadium(V), which catalyzes the oxidation of 3,5-diaminobenzoic acid dihydrochloride by potassium bromate. The reaction rate is monitored spectrophotometrically at 480 nm.

Table 1: Examples of Kinetic-Spectrophotometric Methods Using Diamino Compounds

AnalyteReagentOxidizing AgentDetection Wavelength
Iron(III)3,5-Diaminobenzoic acid dihydrochloride (DABA)Hydrogen Peroxide540 nm
Vanadium(V)3,5-Diaminobenzoic acid dihydrochloride (DABA)Potassium Bromate480 nm

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a particular analytical technique. This can enhance detectability, improve separation, or increase volatility. 3,5-Diaminophenol, with its reactive amino and hydroxyl groups, can serve as a substrate for derivatization, although its use as a derivatizing reagent is less common than other compounds specifically designed for this purpose.

However, 3,5-diaminophenol is used in derivatization strategies for the synthesis of complex molecules with specific functionalities. For example, it is used as a building block in the creation of monomers for polyimides intended for nonlinear optical (NLO) applications. In this context, chromophores with tethered functionalities (like hydroxyalkyl groups) are attached to 3,5-diaminophenol through ether linkages. dokumen.pub These functionalized diamine monomers are then polymerized. dokumen.pub This represents a specialized derivatization strategy where 3,5-diaminophenol is modified to impart specific optical properties to a larger polymer structure. dokumen.pub

In a different application, 3,5-diaminophenol is listed as a potential starting material for the preparation of tertiary amines with ethenylbenzyl substituents. google.com The process involves the reaction of the amino groups of the diaminophenol with vinylbenzyl chloride. google.com

Table 2: Derivatization Strategies Involving 3,5-Diaminophenol

Application AreaReactantsResulting Product ClassPurpose of Derivatization
Nonlinear Optics3,5-Diaminophenol, Chromophore with hydroxyalkyl tetherFunctionalized Diamine MonomersTo incorporate NLO chromophores into a polyimide backbone. dokumen.pub
Polymer Chemistry3,5-Diaminophenol, Vinylbenzyl chlorideTertiary AminesSynthesis of specialized amine compounds. google.com

Chromatographic Applications of Derivatized Diaminophenols

The derivatization of analytes is a key strategy to improve their behavior in chromatographic separations, particularly in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While 3,5-Diaminophenol dihydrochloride is not a mainstream derivatizing agent, the products of its own derivatization are subject to chromatographic analysis.

For instance, polyamides synthesized using monomers derived from 3,5-diaminophenol can be analyzed by chromatographic methods. google.com The analysis of such polymers may require hydrolysis to break the polymer down into its constituent monomers, which can then be separated and quantified by liquid chromatography. google.com This allows for the determination of the polymer's composition and the amount of the original chain limiter, such as 3,5-diaminophenol, that was incorporated. google.com

The general principle of using derivatization for chromatographic analysis is to attach a molecular tag to the analyte that enhances its detection by common HPLC detectors, like UV-Visible or fluorescence detectors. For compounds with hydroxyl and amino groups, reagents like benzoyl chloride and its derivatives are often used to introduce a strongly UV-absorbing chromophore into the molecule.

Table 3: Chromatographic Analysis Involving Diaminophenol Derivatives

Product AnalyzedAnalytical MethodPurpose of Analysis
Polyamides containing 3,5-diaminophenol derived unitsLiquid Chromatography (after hydrolysis)Determination of polymer composition and amount of chain limiter. google.com

Future Research Directions and Emerging Applications in 3,5 Diaminophenol Dihydrochloride Chemistry

Exploration of Novel Synthetic Strategies for Enhanced Yields and Purity

The development of efficient, high-yield, and high-purity synthetic routes is paramount for the widespread application of any chemical compound. While traditional methods for synthesizing 3,5-Diaminophenol (B3054961) exist, future research is geared towards more sustainable and economically viable processes.

Green chemistry principles are increasingly being adopted in chemical synthesis to minimize environmental impact. mdpi.comnih.gov For the synthesis of 3,5-Diaminophenol, this could involve the exploration of solvent-free reaction conditions, the use of recyclable catalysts, and the replacement of hazardous reagents with more benign alternatives. mdpi.comresearchgate.net For instance, catalytic transfer hydrogenation using formic acid or its salts as the hydrogen donor in the reduction of dinitro precursors could offer a safer and more efficient alternative to traditional methods that often employ high-pressure hydrogen gas or metal hydrides.

Furthermore, inspiration can be drawn from synthetic strategies for structurally related compounds. For example, in the synthesis of a triazine derivative, the use of magnesium oxide as a base was found to increase the yield and prevent the formation of by-products. nih.gov Similarly, the choice of solvent for recrystallization is crucial for achieving high purity. In the same study, acetone (B3395972) was found to be an effective solvent for obtaining the final product with over 99.9% purity. nih.gov Investigating a range of "green" solvents and advanced crystallization techniques, such as melt crystallization or supercritical fluid crystallization, could lead to significant improvements in the purity of 3,5-Diaminophenol dihydrochloride (B599025).

Microwave-assisted synthesis is another promising avenue. mdpi.com This technique can often dramatically reduce reaction times and, in some cases, improve yields and purity by minimizing the formation of side products. researchgate.net A systematic study of microwave-assisted nitration and subsequent reduction steps in the synthesis of 3,5-Diaminophenol could lead to a more efficient and scalable process.

Investigation of Undiscovered Derivatization Pathways and Reactivity Patterns

The reactivity of 3,5-Diaminophenol is primarily dictated by the nucleophilic character of the amino groups and the phenolic hydroxyl group. While standard derivatization reactions such as acylation, alkylation, and diazotization are known, there is a vast, underexplored landscape of chemical transformations.

Future research should focus on uncovering novel derivatization pathways that lead to unique molecular architectures. For example, the investigation of transition-metal-catalyzed cross-coupling reactions at the amino groups could open up avenues for the synthesis of novel polymers and functional dyes. The study of unusual reaction pathways, such as those observed in the reaction of a pyrazolidinone derivative with acetylenedicarboxylates which led to unexpected ring expansion products, could inspire the exploration of similar reactions with 3,5-Diaminophenol, potentially yielding novel heterocyclic systems. nih.gov

A deeper understanding of the compound's reactivity can be gained through mechanistic studies. For instance, investigating the behavior of related compounds like 3,5-diamino-4-phenylazopyrazole (B183203) towards various reagents has provided insights into the reactivity of the amino groups. researchgate.net Similar detailed mechanistic studies on 3,5-Diaminophenol would be invaluable for predicting and controlling its reactions. This includes exploring its behavior in multicomponent reactions, which can offer a highly efficient route to complex molecules in a single step. researchgate.net

Computational Design of Next-Generation Functional Materials

Computational chemistry and molecular modeling have become indispensable tools in the design of new materials with tailored properties. For 3,5-Diaminophenol, these methods can be employed to predict the properties of its derivatives and polymers, thereby guiding synthetic efforts towards the most promising candidates.

A significant area of opportunity lies in the computational design of metal-organic frameworks (MOFs) incorporating 3,5-Diaminophenol or its derivatives as organic linkers. nih.govberkeley.edu For example, a study on a diamino-functionalized MOF demonstrated its exceptional ability to selectively capture gold ions. nih.gov Density Functional Theory (DFT) calculations were instrumental in understanding the binding mechanism, revealing that the amino groups act as both reductants and active adsorption sites. nih.gov Similar computational screening of MOFs constructed from 3,5-Diaminophenol could identify structures with high porosity and selectivity for various applications, including gas storage, separation, and catalysis.

DFT and time-dependent DFT (TD-DFT) studies can also be used to predict the electronic and optical properties of polymers derived from 3,5-Diaminophenol. researchgate.net This would allow for the in-silico design of conductive polymers, organic light-emitting diodes (OLEDs), and other advanced electronic materials. By simulating the effects of different substituents and polymerization methods, researchers can prioritize the synthesis of materials with the most desirable characteristics. For instance, quantum chemical calculations have been successfully used to study the molecular geometry and vibrational spectra of the related compound 3,5-diamino-1,2,4-triazole, demonstrating the power of these methods in characterizing novel compounds. researchgate.net

Integration of Diaminophenol Architectures in Advanced Hybrid Systems for Tailored Performance

The unique chemical structure of 3,5-Diaminophenol makes it an excellent building block for the creation of advanced hybrid materials, where it can be combined with other components to achieve synergistic properties.

One promising direction is the development of polymer-nanoparticle hybrid composites. The amino and hydroxyl groups of poly(3,5-diaminophenol) can serve as anchoring points for the in-situ synthesis of metal or metal oxide nanoparticles. This approach has been utilized in the green synthesis of nanoparticles, where plant extracts containing phenolic and amino compounds act as reducing and stabilizing agents. ejcmpr.com By incorporating nanoparticles into a poly(3,5-diaminophenol) matrix, it is possible to create materials with enhanced catalytic activity, sensing capabilities, or antimicrobial properties.

Another exciting area is the use of 3,5-Diaminophenol derivatives in the formation of lipid-polymer hybrid nanoparticles (LPHNPs) for drug delivery applications. mdpi.com These systems combine the advantages of both liposomes and polymeric nanoparticles, offering improved stability and controlled release of therapeutic agents. The diaminophenol moiety could be incorporated into the polymer backbone or used as a targeting ligand to enhance the specificity of the nanoparticles. For example, LPHNPs have been developed to inhibit the proliferation of human colon cancer cells, demonstrating their potential in targeted therapy. mdpi.com

The integration of diaminophenol architectures is not limited to nanoparticles. They can also be incorporated into larger structures such as membranes for selective separations or as functional coatings on surfaces to impart specific properties like hydrophilicity or biocompatibility. The ability to tailor the performance of these hybrid systems by carefully selecting the other components and controlling the synthetic conditions opens up a vast design space for materials with unprecedented functionalities.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueRelevance to ResearchSource
Molar Refractivity41.65 cm³/molSolvent compatibility studies
Polar Surface Area89.3 ŲPermeability in lipid bilayers
Hydrogen Bond Acceptors4Interaction with DNA/RNA

Q. Table 2. TLC Staining Protocol

StepParameterDetailsSource
Reagent Composition3,5-Diaminophenol:H₃PO₄1 g in 25 mL 80% H₃PO₄
DevelopmentHeating100°C, 15 min
Detection Limit2-Deoxy Sugars~0.1 µg (visual)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.